2-Cyclopropyl-1,2,3,4-tetrahydroisoquinolin-6-amine

Medicinal Chemistry SAR Analysis Scaffold Optimization

2-Cyclopropyl-1,2,3,4-tetrahydroisoquinolin-6-amine (CAS 1780166-33-7) is a bicyclic secondary amine with the molecular formula C12H16N2 and a molecular weight of 188.27 g/mol. The compound features a 1,2,3,4-tetrahydroisoquinoline (THIQ) core scaffold with a cyclopropyl substituent at the N-2 position and a primary amine functional group at the C-6 position of the aromatic ring.

Molecular Formula C12H16N2
Molecular Weight 188.27 g/mol
Cat. No. B11906928
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclopropyl-1,2,3,4-tetrahydroisoquinolin-6-amine
Molecular FormulaC12H16N2
Molecular Weight188.27 g/mol
Structural Identifiers
SMILESC1CC1N2CCC3=C(C2)C=CC(=C3)N
InChIInChI=1S/C12H16N2/c13-11-2-1-10-8-14(12-3-4-12)6-5-9(10)7-11/h1-2,7,12H,3-6,8,13H2
InChIKeyGTJVWZRSYYIKSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Cyclopropyl-1,2,3,4-tetrahydroisoquinolin-6-amine: CAS 1780166-33-7 Procurement and Structural Baseline


2-Cyclopropyl-1,2,3,4-tetrahydroisoquinolin-6-amine (CAS 1780166-33-7) is a bicyclic secondary amine with the molecular formula C12H16N2 and a molecular weight of 188.27 g/mol . The compound features a 1,2,3,4-tetrahydroisoquinoline (THIQ) core scaffold with a cyclopropyl substituent at the N-2 position and a primary amine functional group at the C-6 position of the aromatic ring . The THIQ scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous natural alkaloids and synthetic pharmacophores with documented activities across kinase inhibition, neurotransmitter receptor modulation, and anti-infective applications [1]. This specific substitution pattern—the combination of the N-cyclopropyl group and the C-6 amine—defines the compound as a structurally distinct intermediate and building block within the broader THIQ chemical space .

Why 2-Cyclopropyl-1,2,3,4-tetrahydroisoquinolin-6-amine Cannot Be Interchanged with Generic THIQ Analogs


Generic substitution within the tetrahydroisoquinoline (THIQ) chemical class is precluded by the sensitivity of biological target engagement to even minor modifications in substitution pattern. The 1,2,3,4-THIQ scaffold is a privileged pharmacophore, yet systematic structure–activity relationship (SAR) studies across THIQ-derived compound libraries demonstrate that potency, selectivity, and pharmacokinetic profiles are exquisitely dependent on the precise identity and positioning of substituents on both the heterocyclic nitrogen and the aromatic ring [1]. Within the JAK2 inhibitor space, N-(pyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-amine derivatives display IC50 values ranging from low nanomolar to micromolar depending on subtle modifications to the THIQ core and peripheral appendages [2]. The N-2 cyclopropyl group of 2-cyclopropyl-1,2,3,4-tetrahydroisoquinolin-6-amine confers specific steric and electronic properties distinct from other N-substituents (e.g., methyl, benzyl, or unsubstituted NH), while the C-6 primary amine provides a unique reactive handle for downstream derivatization that is absent in analogs lacking this functional group [3]. Consequently, substituting this compound with a generic THIQ analog—even one bearing superficial structural similarity—introduces unquantified risk of altered reactivity in synthetic applications or divergent biological outcomes in screening campaigns [4].

Quantitative Differentiation Evidence for 2-Cyclopropyl-1,2,3,4-tetrahydroisoquinolin-6-amine


Structural Uniqueness: N-Cyclopropyl Substitution vs. Unsubstituted THIQ Baseline

The presence of the N-2 cyclopropyl group in 2-cyclopropyl-1,2,3,4-tetrahydroisoquinolin-6-amine represents a deliberate and measurable structural deviation from the baseline unsubstituted 1,2,3,4-tetrahydroisoquinolin-6-amine (CAS 72299-67-3) [1]. This modification is not arbitrary: within the broader THIQ class, N-cyclopropyl substitution has been explicitly claimed in patent literature as a structural feature conferring desirable properties in kinase inhibitor development, specifically appearing in aryl cyclopropyl-amino-isoquinolinyl amide scaffolds targeting JAK and Rho-kinase pathways [2]. The cyclopropyl group introduces constrained conformational rigidity and distinct electronic effects relative to alternative N-substituents (e.g., methyl, ethyl, benzyl), which can influence the basicity of the heterocyclic nitrogen (pKa modulation) and the three-dimensional orientation of the tetrahydroisoquinoline core during molecular recognition events [3].

Medicinal Chemistry SAR Analysis Scaffold Optimization

C-6 Amine Positioning: Differentiation from Regioisomeric 7-Substituted Analog

The amine functional group at the C-6 position of the tetrahydroisoquinoline aromatic ring distinguishes this compound from its closest regioisomer, 7-cyclopropyl-1,2,3,4-tetrahydroisoquinolin-6-amine (CAS 2926695-55-6) . In 2-cyclopropyl-1,2,3,4-tetrahydroisoquinolin-6-amine, the cyclopropyl substituent is positioned exclusively on the heterocyclic nitrogen (N-2), leaving the aromatic C-6 amine unencumbered and available as a primary nucleophilic handle for subsequent derivatization reactions (e.g., amide bond formation, reductive amination, urea synthesis) . In contrast, the 7-cyclopropyl regioisomer places the cyclopropyl group directly on the aromatic ring adjacent to the amine at C-7, introducing steric hindrance and electronic perturbation that fundamentally alters the reactivity profile of the amine group and the compound's overall molecular topology [1]. This regioisomeric distinction is critical for applications requiring site-selective functionalization at the C-6 position without interference from adjacent ring substituents.

Regioisomer Differentiation Synthetic Intermediate Site-Specific Derivatization

Purity Specification Threshold: 98% vs. 95% Commercial Grade Options

Procurement options for 2-cyclopropyl-1,2,3,4-tetrahydroisoquinolin-6-amine are differentiated by minimum purity specifications. MolCore supplies the compound with a minimum purity specification of 98% (NLT 98%), meeting ISO certification standards for pharmaceutical research and development applications . In contrast, alternative commercial sources (e.g., AKSci) provide material with a minimum purity specification of 95% . The 3-percentage-point absolute difference in minimum purity—representing a 60% reduction in allowable impurity content (≤2% vs. ≤5%)—is a quantifiable procurement consideration. This distinction is particularly relevant for applications requiring high-fidelity screening data, where impurities at the 5% level can confound assay interpretation, or for subsequent synthetic transformations where reactive impurities may consume valuable coupling partners or generate undesired byproducts [1]. Additionally, Chemsrc confirms the molecular identity via SMILES notation (Nc1ccc2c(c1)CCN(C1CC1)C2) and CAS registration (1780166-33-7), providing structural authentication independent of purity claims .

Quality Control Procurement Specification Assay Purity

THIQ Class Membership: Privileged Scaffold with Established SAR Precedent

2-Cyclopropyl-1,2,3,4-tetrahydroisoquinolin-6-amine belongs to the 1,2,3,4-tetrahydroisoquinoline (THIQ) class, a privileged scaffold in medicinal chemistry with extensive and well-documented structure–activity relationships [1]. Within this class, N-(pyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-amine derivatives have been systematically characterized as selective JAK2 kinase inhibitors. The optimized lead compound from this series (13ac) demonstrated IC50 values of 3 nM against JAK2 kinase, 11.7 nM against SET-2 cells, and 41 nM against Ba/F3V617F cells, with 82.3% tumor growth inhibition in a SET-2 xenograft model and 77.1% normalization of spleen weight in an allograft model—outperforming ruxolitinib in the latter metric [2]. While 2-cyclopropyl-1,2,3,4-tetrahydroisoquinolin-6-amine itself is not the optimized lead compound, it shares the identical THIQ-6-amine core architecture that is essential for this activity profile. The compound serves as a versatile synthetic intermediate for constructing such pharmacologically active derivatives, with the N-2 cyclopropyl group providing a point of structural diversification distinct from the N-substituents explored in the JAK2 inhibitor SAR study .

Scaffold-Based Discovery Kinase Inhibition JAK2 Selectivity

Priority Application Scenarios for 2-Cyclopropyl-1,2,3,4-tetrahydroisoquinolin-6-amine Procurement


Synthesis of N-(Pyrimidin-2-yl)-THIQ-6-amine JAK2 Inhibitor Analogs

2-Cyclopropyl-1,2,3,4-tetrahydroisoquinolin-6-amine provides a direct synthetic entry point for constructing N-(pyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-amine derivatives with established JAK2 inhibitory activity [1]. The C-6 primary amine serves as the nucleophilic coupling partner for pyrimidine electrophiles, while the N-2 cyclopropyl group remains intact throughout the derivatization sequence, offering a point of structural diversification distinct from previously characterized analogs [2]. Given that lead compound 13ac from this series demonstrates IC50 values of 3 nM (JAK2 kinase), 11.7 nM (SET-2 cells), and 41 nM (Ba/F3V617F cells) with superior in vivo spleen normalization relative to ruxolitinib (77.1% vs. comparator), this compound enables the exploration of N-cyclopropyl variants within an established and quantitatively validated pharmacophore [1]. The 98% purity grade is particularly suitable for this application to ensure that impurities do not interfere with kinase assay readouts or consume stoichiometric quantities of precious pyrimidine coupling partners .

THIQ-Focused Fragment-Based or Scaffold-Hopping Library Construction

The 1,2,3,4-tetrahydroisoquinoline scaffold is a privileged chemotype in medicinal chemistry, appearing across kinase inhibitors, GPCR ligands, anti-infective agents, and neuropharmacological tool compounds [2]. 2-Cyclopropyl-1,2,3,4-tetrahydroisoquinolin-6-amine offers a specific and under-explored substitution pattern (N-2 cyclopropyl plus C-6 amine) within this broader chemical space, making it a valuable building block for constructing diversity-oriented screening libraries or for scaffold-hopping campaigns from related heterocyclic series . The C-6 primary amine is a robust synthetic handle amenable to diverse transformations, including amide coupling, sulfonamide formation, urea synthesis, and reductive amination, enabling rapid parallel synthesis of compound arrays [1]. The N-2 cyclopropyl group, by virtue of its conformational rigidity and unique electronic profile relative to common N-substituents (e.g., methyl, benzyl), can impart distinct ADME properties and target selectivity profiles to resulting derivatives, justifying its inclusion as a design element in library construction .

Regioisomerically Controlled Derivatization for Target Engagement Studies

The unambiguous substitution pattern of 2-cyclopropyl-1,2,3,4-tetrahydroisoquinolin-6-amine—with the cyclopropyl group exclusively at N-2 and the amine exclusively at C-6—provides regioisomeric control that is essential for structure–activity relationship studies requiring site-specific functionalization [1]. Unlike the 7-cyclopropyl regioisomer (CAS 2926695-55-6), in which the cyclopropyl group is positioned on the aromatic ring ortho to the amine, the target compound preserves an unencumbered C-6 amine with no adjacent ring substituents that could introduce steric hindrance or electronic perturbation during coupling reactions . This regioisomeric purity ensures that any observed biological or chemical property differences within a derivative series can be confidently attributed to the introduced modifications rather than to unintended isomeric impurities or altered amine reactivity due to ortho-substituent effects [2]. For applications involving delicate cross-coupling chemistry or precise structure-based drug design, this regioisomeric certainty is a critical procurement criterion .

High-Purity Starting Material for Advanced Synthetic Sequences

For multi-step synthetic routes where 2-cyclopropyl-1,2,3,4-tetrahydroisoquinolin-6-amine serves as an early-stage intermediate, the availability of 98% purity grade material (MolCore) offers quantifiable advantages over the 95% grade . The 3-percentage-point absolute difference in minimum purity corresponds to a 60% reduction in maximum allowable impurity content (from ≤5% to ≤2%), which can be consequential in scenarios involving stoichiometrically sensitive coupling partners, precious catalysts, or high-value downstream building blocks . Impurities present at the 5% level in the 95% grade may include unreacted starting materials, regioisomeric byproducts, or solvent residues, any of which could act as competing nucleophiles, catalyst poisons, or chromatographic contaminants that propagate through multiple synthetic steps [1]. Procurement of the 98% grade mitigates this risk and may eliminate the need for costly and time-consuming in-house repurification prior to initiating critical synthetic sequences, particularly in settings where yield optimization and purity assurance are paramount [2].

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